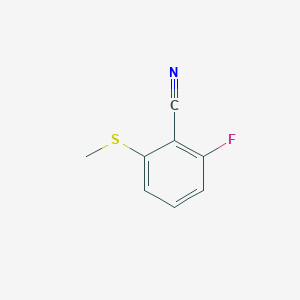

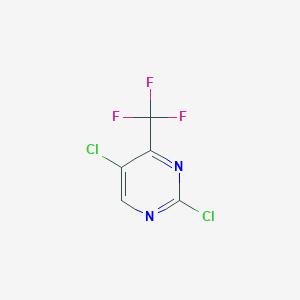

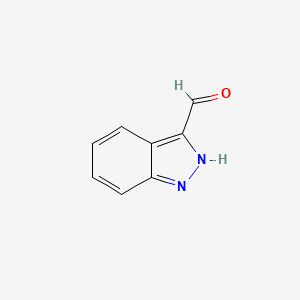

![molecular formula C17H17NO4 B1312749 Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- CAS No. 71922-59-3](/img/structure/B1312749.png)

Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-

説明

科学的研究の応用

Biosynthesis of Hemoglobin : Glycine has been studied for its role in the biosynthesis of hemoglobin. Isotopic studies show that glycine is incorporated into hemoglobin, revealing differences in the distribution of the isotope between the pigment and protein portions of the molecule. This suggests a significant role of glycine in hemoglobin biosynthesis and its potential implications in medical research (Grinstein, Kamen, & Moore, 1949).

Synthesis of Angiotensin Converting Enzyme Inhibitors : Glycine derivatives have been used in the synthesis of new potent angiotensin converting enzyme inhibitors. This application is significant in the field of cardiovascular drug research (Watanabe, Tada, Itoh, & Hayashi, 1987).

Anticonvulsant Properties : Studies have found that N-(benzyloxycarbonyl)glycine and its derivatives exhibit anticonvulsant activities. This is crucial for the development of new treatments for seizure disorders (Geurts, Poupaert, Scriba, & Lambert, 1998).

Chemical Interactions and Molecular Structures : Research on glycine derivatives with squaric acid helps in understanding the molecular interactions and hydrogen bonding systems. Such studies are vital in the field of molecular chemistry and drug design (Anioła, Dega-Szafran, Katrusiak, & Szafran, 2014).

Aza-Wittig Rearrangements in Organic Synthesis : Glycine methyl ester derivatives have been studied for their role in aza-Wittig rearrangements. This is significant for the synthesis of N-aryl phenylalanine methyl ester derivatives and amino alcohol products, highlighting its importance in organic synthesis and pharmaceutical chemistry (Everett & Wolfe, 2015).

Glycine Turnover and Metabolism Studies : Studies on glycine turnover and its role in human metabolism, including its involvement in purine synthesis and as a component of glutathione, are crucial for understanding its metabolic functions and implications in nutritional science and metabolic diseases (Lamers, Williamson, Gilbert, Stacpoole, & Gregory, 2007).

Role in Hepatic Ischemia-Reperfusion Injury : Glycine has been studied for its potential role in modulating ischemia-reperfusion injury, particularly in the liver. This research is significant for developing new therapeutic strategies in transplant medicine and hepatic surgeries (Habib, Hodgson, & Davidson, 2006).

特性

IUPAC Name |

2-[benzyl(phenylmethoxycarbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-16(20)12-18(11-14-7-3-1-4-8-14)17(21)22-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHWEWRRKFVMEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461020 | |

| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- | |

CAS RN |

71922-59-3 | |

| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

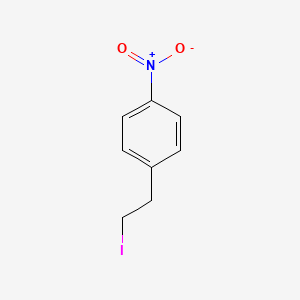

![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)